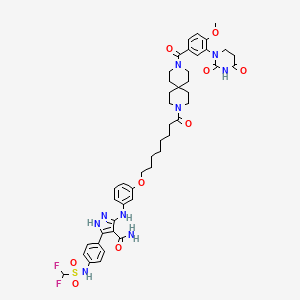
PROTAC MLKL Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of PROTAC MLKL Degrader-1 involves the incorporation of modified cereblon (CRBN) ligands and a lenalidomide-linker within its structure . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach to synthesizing PROTACs involves the following steps:
Ligand Synthesis: Synthesize the ligand that binds to the target protein (MLKL in this case).
Linker Attachment: Attach a linker to the ligand. The linker is typically a flexible chain that connects the ligand to the E3 ligase ligand.
E3 Ligase Ligand Synthesis: Synthesize the ligand that binds to the E3 ubiquitin ligase (CRBN in this case).
Conjugation: Conjugate the ligand-linker and the E3 ligase ligand to form the final PROTAC molecule.
化学反応の分析
PROTAC MLKL Degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker to the ligands.
Amide Bond Formation: The conjugation step often involves forming amide bonds between the linker and the ligands.
Oxidation and Reduction: These reactions may be used to modify the ligands or linkers to achieve the desired chemical properties.
Common reagents and conditions used in these reactions include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for amide bond formation.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium on carbon (Pd/C): Used for hydrogenation reactions.
The major products formed from these reactions are the intermediate compounds that are subsequently conjugated to form the final PROTAC molecule.
科学的研究の応用
PROTAC MLKL Degrader-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of MLKL and its effects on cellular processes.
Biology: Helps in understanding the role of MLKL in necroptosis and other cellular pathways.
Medicine: Potential therapeutic applications in diseases where necroptosis plays a role, such as neurodegenerative diseases and certain cancers.
Industry: Used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
作用機序
PROTAC MLKL Degrader-1 exerts its effects by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein MLKL. This recruitment leads to the ubiquitination of MLKL, marking it for degradation by the proteasome . The degradation of MLKL prevents its role in necroptosis, thereby inhibiting cell death in models of this process.
類似化合物との比較
PROTAC MLKL Degrader-1 is unique in its high selectivity and efficiency in degrading MLKL. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC Mcl1 Degrader-1: Targets Mcl-1 for degradation.
PROTAC Bcl-2 Degrader: Targets Bcl-2 for degradation.
PROTAC BRD Degraders: Target bromodomain-containing proteins for degradation.
These compounds share the general mechanism of action of PROTACs but differ in their target proteins and specific applications.
特性
分子式 |
C46H55F2N9O9S |
|---|---|
分子量 |
948.0 g/mol |
IUPAC名 |
5-[4-(difluoromethylsulfonylamino)phenyl]-3-[3-[8-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-8-oxooctoxy]anilino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62) |
InChIキー |
XDPRKJSOJYMCMZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


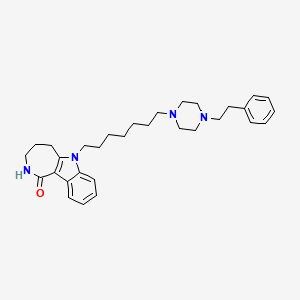
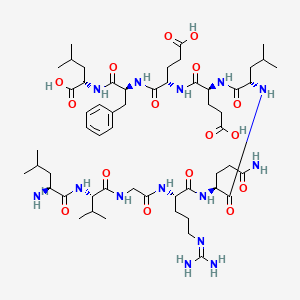
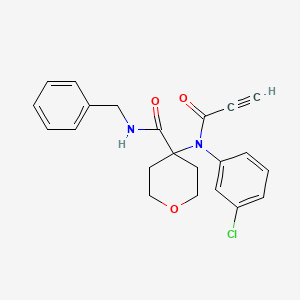
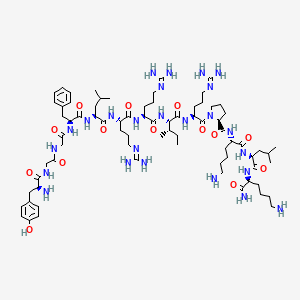
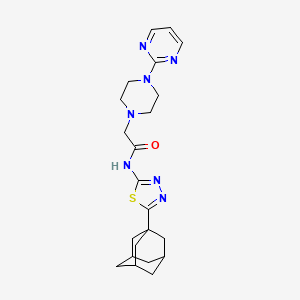
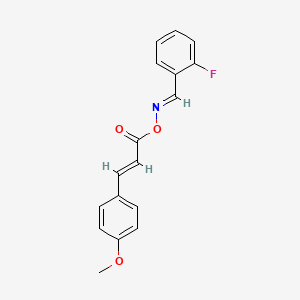
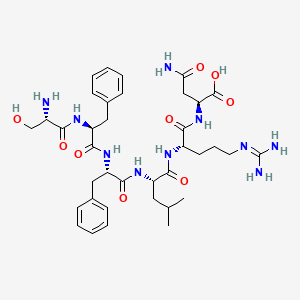
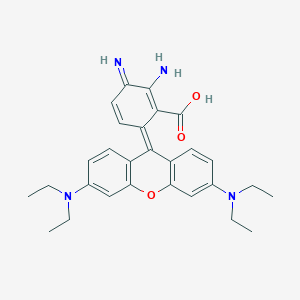
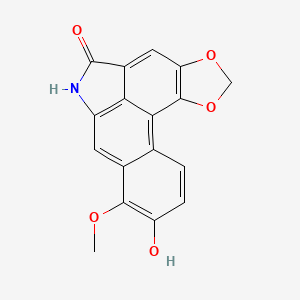

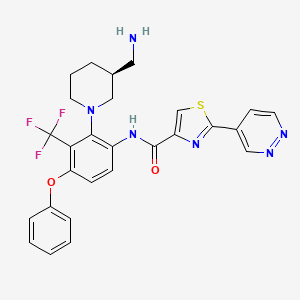
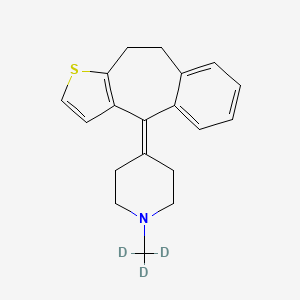
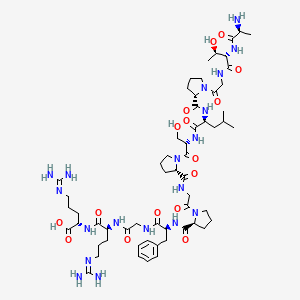
![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
